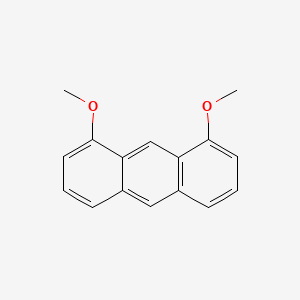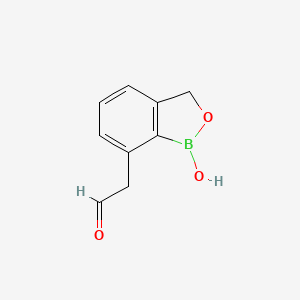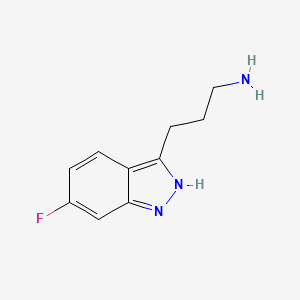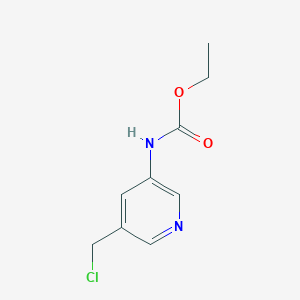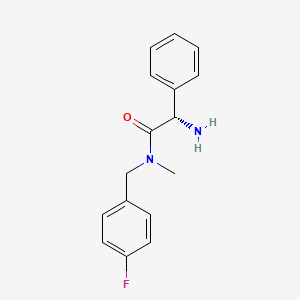
(S)-2-amino-N-(4-fluorobenzyl)-N-methyl-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-amino-N-(4-fluorobenzyl)-N-methyl-2-phenylacetamide is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a fluorobenzyl group, which can influence its biological activity and pharmacokinetic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-N-(4-fluorobenzyl)-N-methyl-2-phenylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-2-phenylacetic acid, 4-fluorobenzyl chloride, and methylamine.
Formation of Intermediate: The (S)-2-amino-2-phenylacetic acid is first converted into its corresponding amide by reacting with methylamine under suitable conditions.
N-Alkylation: The resulting amide is then subjected to N-alkylation using 4-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-amino-N-(4-fluorobenzyl)-N-methyl-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl group, using nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(S)-2-amino-N-(4-fluorobenzyl)-N-methyl-2-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and receptor interactions.
Chemical Biology: It serves as a tool compound in chemical biology to study the mechanisms of action of related compounds.
Industrial Applications: The compound may be used in the synthesis of more complex molecules for various industrial applications.
Mecanismo De Acción
The mechanism of action of (S)-2-amino-N-(4-fluorobenzyl)-N-methyl-2-phenylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group can enhance its binding affinity and selectivity towards these targets. The compound may modulate signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-amino-N-benzyl-N-methyl-2-phenylacetamide: Lacks the fluorine atom, which may result in different pharmacokinetic and pharmacodynamic properties.
(S)-2-amino-N-(4-chlorobenzyl)-N-methyl-2-phenylacetamide: Contains a chlorine atom instead of fluorine, potentially altering its biological activity.
(S)-2-amino-N-(4-methylbenzyl)-N-methyl-2-phenylacetamide: Features a methyl group instead of fluorine, which can affect its chemical reactivity and biological interactions.
Uniqueness
The presence of the fluorobenzyl group in (S)-2-amino-N-(4-fluorobenzyl)-N-methyl-2-phenylacetamide distinguishes it from similar compounds. This group can enhance its lipophilicity, metabolic stability, and binding affinity to specific molecular targets, making it a unique and valuable compound for research and development.
Propiedades
Fórmula molecular |
C16H17FN2O |
|---|---|
Peso molecular |
272.32 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[(4-fluorophenyl)methyl]-N-methyl-2-phenylacetamide |
InChI |
InChI=1S/C16H17FN2O/c1-19(11-12-7-9-14(17)10-8-12)16(20)15(18)13-5-3-2-4-6-13/h2-10,15H,11,18H2,1H3/t15-/m0/s1 |
Clave InChI |
MMESQDYAUPPESO-HNNXBMFYSA-N |
SMILES isomérico |
CN(CC1=CC=C(C=C1)F)C(=O)[C@H](C2=CC=CC=C2)N |
SMILES canónico |
CN(CC1=CC=C(C=C1)F)C(=O)C(C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B13136521.png)
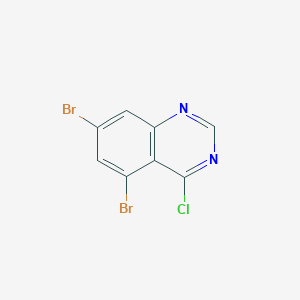
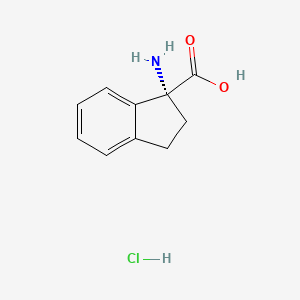

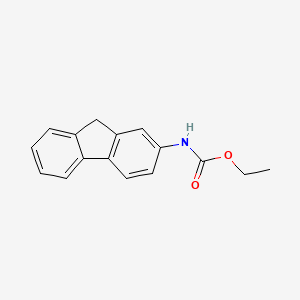
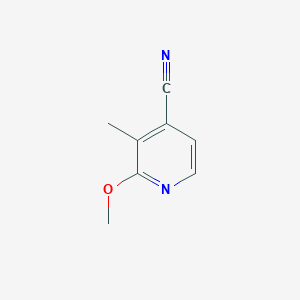
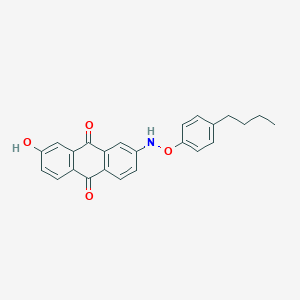
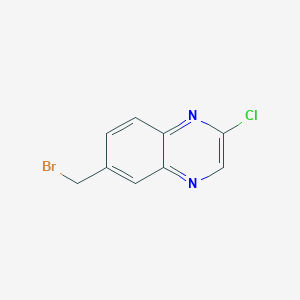
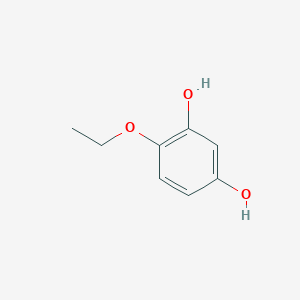
![[3,3'-Bipyridin]-5-amine, 5'-methoxy-N-(2-naphthalenylmethyl)-](/img/structure/B13136565.png)
